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Introduction
Nitrogen dioxide (NO₂), along with other nitrogen oxides such as nitrous oxide (N₂O) and nitric

oxide (NO), plays a significant role in advanced semiconductor manufacturing processes.

These gases are primarily utilized in the formation of high-quality insulating and dielectric films,

such as silicon dioxide (SiO₂) and silicon oxynitride (SiNₓOᵧ), which are fundamental

components of modern integrated circuits. This document provides detailed application notes

and experimental protocols for the use of nitrogen-containing ambients in key semiconductor

fabrication steps, with a focus on the resulting material properties and process flows.

While N₂O and NO are more commonly used as direct precursors, NO₂ can be a reactive

species in plasma processes and is a byproduct of N₂O decomposition at high temperatures.

Understanding the chemistry of these nitrogen oxides is crucial for controlling film growth,

composition, and electrical properties.

Key Applications
The primary applications of nitrogen oxides in semiconductor manufacturing include:

Thermal Oxidation: Growth of thin silicon dioxide and silicon oxynitride films for gate

dielectrics, providing excellent electrical insulation and reliability.
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Chemical Vapor Deposition (CVD): Deposition of silicon oxynitride films with tunable

refractive indices and dielectric constants for various applications, including anti-reflection

coatings and passivation layers.

Plasma Nitridation and Annealing: Incorporation of nitrogen into silicon or silicon dioxide

surfaces to improve device performance and reliability by passivating interface traps.

Doping: Introduction of nitrogen as a dopant to modulate the electrical properties of

semiconductor materials.

Data Presentation
Table 1: Properties of Silicon Oxynitride (SiNₓOᵧ) Films

Deposition
Method

Precursor
Gases

Deposition
Temperatur
e (°C)

Refractive
Index

Film
Density
(g/cm³)

Reference

LPCVD
SiH₂Cl₂, N₂O,

NH₃
850 Tunable - [1]

ECR-PECVD O₂, N₂ ~200
Good optical

performance
- [1]

RF

Magnetron

Sputtering

Ar/N₂ -
1.535 (at 40

sccm N₂)

~2.5 (at 40

sccm N₂)
[1]

LPCVD SiH₄, N₂O -

Increased

with N

fraction,

temp, and

pressure

- [2]

Table 2: Process Parameters for Plasma Nitridation of
SiO₂
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Plasma
Source

RF Power
(mW/cm²)

Operating
Pressure
(mTorr)

Process
Time
(min)

Resulting
N Atomic
%

Resulting
Film
Thicknes
s

Referenc
e

VHF (162

MHz)
420 - 2100 20 2 7.4 - 24.5 ~10 nm [3]

CCP (60

MHz)
2100 20 2 - - [3]

Experimental Protocols
Protocol 1: Thermal Oxynitridation of Silicon in a
Nitrous Oxide (N₂O) Ambient
This protocol describes the formation of a silicon oxynitride gate dielectric film on a silicon

wafer using thermal processing in an N₂O ambient.

1. Wafer Preparation: a. Start with a clean, p-type (100) silicon wafer. b. Perform a standard

RCA clean to remove organic and metallic contaminants. c. Immerse the wafer in a dilute

hydrofluoric acid (HF) solution to remove the native oxide layer. d. Rinse with deionized water

and dry with high-purity nitrogen gas.

2. Furnace Processing: a. Load the wafer into a horizontal quartz furnace tube. b. Purge the

furnace with high-purity nitrogen (N₂) to create an inert environment. c. Ramp up the

temperature to the desired process temperature (e.g., 950 °C). d. Introduce nitrous oxide (N₂O)

gas into the furnace at a controlled flow rate. At this temperature, N₂O partially decomposes

into N₂, O₂, and NO. The NO species is primarily responsible for the nitridation of the silicon

surface. e. The reaction proceeds as follows:

2N₂O → 2N₂ + O₂

N₂O + O → 2NO
Si + 2NO → SiO₂ + N₂

Si + O₂ → SiO₂ f. Continue the process for a specified duration to achieve the target film
thickness. The growth rate will be slower than pure oxygen due to the nitrogen incorporation
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at the interface, which can block oxidation sites.[4] g. Purge the furnace with N₂ while the
temperature is ramped down.

3. Characterization: a. Measure the film thickness and refractive index using ellipsometry. b.

Analyze the nitrogen concentration and depth profile using Secondary Ion Mass Spectrometry

(SIMS) or X-ray Photoelectron Spectroscopy (XPS). c. Evaluate the electrical properties (e.g.,

dielectric constant, breakdown voltage) by fabricating MOS capacitors.

Protocol 2: Plasma-Enhanced Chemical Vapor
Deposition (PECVD) of Silicon Oxynitride
This protocol outlines the deposition of a silicon oxynitride film using a PECVD system.

1. Substrate Preparation: a. Place a clean silicon wafer on the substrate holder in the PECVD

chamber. b. Heat the substrate to the desired deposition temperature (e.g., 200-400 °C).

2. Deposition Process: a. Introduce the precursor gases, typically silane (SiH₄) and nitrous

oxide (N₂O), into the chamber at controlled flow rates.[5] b. Ignite the plasma by applying radio-

frequency (RF) power to the electrodes. c. The plasma dissociates the precursor gases into

reactive species. d. The reactive species adsorb on the substrate surface and react to form a

silicon oxynitride film. The film composition (x and y in SiNₓOᵧ) can be tuned by adjusting the

gas flow ratio of SiH₄ to N₂O. e. Continue the deposition until the desired film thickness is

achieved. f. Turn off the RF power and gas flows. g. Cool down the chamber and unload the

wafer.

3. Characterization: a. Measure the film thickness, refractive index, and uniformity. b. Analyze

the chemical bonding and composition using Fourier-Transform Infrared Spectroscopy (FTIR)

and XPS. c. Assess the mechanical properties such as stress and hardness if required.
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Caption: Overview of Nitrogen Oxide Applications in Semiconductor Manufacturing.
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Caption: Experimental Workflow for Thermal Oxidation.
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Caption: Experimental Workflow for PECVD of Silicon Oxynitride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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